
PD-1/PD-L1 Inhibitor 3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PD-1/PD-L1 Inhibitor 3 is a small molecule inhibitor that targets the interaction between programmed cell death protein 1 (PD-1) and its ligand, programmed cell death ligand 1 (PD-L1). This interaction plays a crucial role in the immune system’s ability to recognize and destroy cancer cells. By inhibiting this interaction, this compound helps to enhance the immune response against tumors, making it a promising candidate for cancer immunotherapy .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of PD-1/PD-L1 Inhibitor 3 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route may include:
- Formation of the core structure through cyclization reactions.
- Introduction of functional groups via substitution reactions.
- Final coupling with specific side chains to enhance binding affinity and selectivity.
Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route for large-scale manufacturing. This includes:
- Scaling up the reaction conditions to produce larger quantities.
- Ensuring the purity and consistency of the final product through rigorous quality control measures.
- Utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
化学反应分析
Structural Modifications for Enhanced Binding:
NMR-Based Binding Studies
-
PD-L1 dimerization induction : Compounds like 4a and BMS1166 (9b ) caused PD-L1 dimerization, confirmed by 1H-15N HMQC NMR. This dimerization blocked PD-1 binding by sterically occluding the interaction interface .
-
Critical binding residues : Anchoring interactions with PD-L1 residues D85 and D77 via acidic phosphate moieties (observed in docking studies) .
Inhibition Metrics:
Compound | IC50 (PD-1/PD-L1 HTRF Assay) | kD (PD-L1 Binding Affinity) | Cytotoxicity (EC50) |
---|---|---|---|
4a | 4.97 nM | 27 nM | 2.70 μM |
9a | 2.01 nM | 8 nM | 0.88 μM |
BMS1166 | 3.78 nM | N/A | 1.57 μM |
Data derived from competitive binding assays and Jurkat cell viability tests .
BMS Series vs. Thiophene Derivatives
Cell-Based Functional Validation
-
TCR activation rescue : BMS1166 and 4a restored NFAT-luciferase activity in Jurkat cells by 60–80% at 10 μM, comparable to anti-PD-1 antibodies .
-
Cytokine secretion : Inhibitors like CH-4 maintained IL-2 and IFN-γ production in T cells at sub-cytotoxic concentrations (EC50 > 5 μM) .
Structural Insights from X-Ray Crystallography
-
BMS-1166/PD-L1 complex : The biphenyl core occupies a hydrophobic cleft near the PD-L1 dimer interface, while sulfonyl groups form hydrogen bonds with K124 and Y56 .
-
Thermodynamic stability : Binding free energy (ΔG) for BMS1166 was calculated at −9.8 kcal/mol, driven by entropy changes from desolvation .
科学研究应用
Cancer Types Treated
PD-1/PD-L1 inhibitors are utilized across a spectrum of malignancies:
- Non-Small Cell Lung Cancer (NSCLC) : Pembrolizumab and nivolumab have been approved for both first-line and second-line treatment in patients with high PD-L1 expression. Clinical trials demonstrate improved overall survival rates compared to traditional chemotherapy .
- Melanoma : Nivolumab has shown substantial efficacy in advanced melanoma, with studies indicating a one-year overall survival rate significantly higher than that of conventional therapies .
- Head and Neck Squamous Cell Carcinoma (HNSCC) : Atezolizumab has been used in recurrent or metastatic cases, showing improved response rates .
- Other Cancers : Applications extend to bladder cancer, gastric cancer, and Hodgkin lymphoma, among others .
Combination Therapies
Recent studies highlight the effectiveness of combining PD-1/PD-L1 inhibitors with chemotherapy or targeted therapies. For instance, the combination of pembrolizumab with carboplatin and paclitaxel has demonstrated enhanced efficacy in squamous NSCLC patients .
Adverse Events
While generally well-tolerated, PD-1/PD-L1 inhibitors are associated with immune-related adverse events (irAEs). A comparative analysis found similar overall incidence rates of adverse events between PD-1 and PD-L1 inhibitors (64% vs. 66%), with irAEs occurring in approximately 16% and 11% of patients respectively .
Predictive Biomarkers
The expression level of PD-L1 is a crucial biomarker for predicting response to therapy. Higher PD-L1 expression correlates with improved outcomes across various cancers, guiding treatment decisions . Companion diagnostics such as the DAKO 22C3 assay are approved for use alongside pembrolizumab to identify eligible patients .
Case Study: Cardiotoxicity Management
A notable case involved a patient with squamous NSCLC who developed cardiotoxicity after treatment with a PD-1 inhibitor. The switch to a PD-L1 inhibitor resulted in significant recovery without further cardiotoxic effects after four cycles of treatment combined with chemotherapy . This case underscores the potential for switching between inhibitors based on patient-specific responses and adverse effects.
Emerging Research and Future Directions
Research continues to explore novel small molecule inhibitors that target the PD-1/PD-L1 axis, aiming to enhance efficacy while minimizing toxicity. Recent studies have identified new compounds that demonstrate promising results in preclinical models . Additionally, ongoing clinical trials are assessing the effectiveness of these newer agents in various tumor types.
作用机制
PD-1/PD-L1 Inhibitor 3 exerts its effects by binding to the PD-L1 protein, preventing its interaction with PD-1 on T-cells. This blockade restores the ability of T-cells to recognize and attack cancer cells. The molecular targets involved include:
PD-1: A receptor on T-cells that, when bound to PD-L1, inhibits T-cell activity.
PD-L1: A ligand on tumor cells that binds to PD-1, allowing the tumor to evade immune detection
相似化合物的比较
Nivolumab: A monoclonal antibody targeting PD-1.
Pembrolizumab: Another PD-1 targeting antibody.
Atezolizumab: A monoclonal antibody targeting PD-L1.
Durvalumab: Another PD-L1 targeting antibody .
PD-1/PD-L1 Inhibitor 3 stands out due to its small molecule nature, offering advantages in terms of production, stability, and administration.
生物活性
The PD-1/PD-L1 pathway plays a critical role in regulating immune responses, particularly in the context of cancer immunotherapy. PD-1 (Programmed Cell Death Protein 1) is an immune checkpoint receptor expressed on T cells, while PD-L1 (Programmed Cell Death Ligand 1) is its ligand, often overexpressed in various tumors. The interaction between PD-1 and PD-L1 inhibits T cell activation and promotes immune tolerance, allowing tumors to evade immune surveillance. This article focuses on the biological activity of PD-1/PD-L1 Inhibitor 3 , a compound designed to disrupt this interaction and enhance anti-tumor immunity.
The primary mechanism of PD-1/PD-L1 inhibitors involves blocking the binding of PD-1 to PD-L1, thereby lifting the inhibition on T cells. This blockade enhances T cell activation, proliferation, and cytokine production, which are essential for an effective anti-tumor immune response. The inhibitor also modulates several intracellular signaling pathways:
- PI3K/AKT Pathway : The inhibition of PD-1/PD-L1 signaling can lead to enhanced activation of the PI3K/AKT pathway, promoting T cell survival and function .
- MAPK Pathway : Similar effects are observed with the MAPK pathway, which is crucial for T cell activation and effector functions .
Biological Activity Data
Research has demonstrated that this compound significantly enhances T cell responses in various experimental models. Below is a summary of key findings from relevant studies:
Case Studies
Several case studies illustrate the clinical application and effectiveness of PD-1/PD-L1 inhibitors:
- Case Study 1 : A 54-year-old male with metastatic clear cell renal cell carcinoma initially responded to an anti-PD-L1 therapy but progressed after 15 months. Upon switching to nivolumab, he achieved stable disease for an additional period before subsequent progression .
- Case Study 2 : A 67-year-old male with metastatic renal cancer experienced stable disease after anti-PD-L1 therapy but progressed after switching to nivolumab, highlighting the challenges in treatment sequencing with these inhibitors .
Clinical Implications
The biological activity of this compound indicates its potential as a therapeutic agent in cancer treatment. It not only enhances T cell activity but also modulates critical signaling pathways involved in immune responses. The combination of this inhibitor with other treatments, such as chemotherapy or targeted therapies, may yield synergistic effects, improving patient outcomes.
属性
IUPAC Name |
N,3-bis(2-amino-2-oxoethyl)-9-benzyl-21,24-dibutyl-18-(3-carbamimidamidopropyl)-30-(hydroxymethyl)-42-(1H-imidazol-5-ylmethyl)-27,33-bis(1H-indol-3-ylmethyl)-6,7,22,25,37-pentamethyl-39-(2-methylpropyl)-2,5,8,11,17,20,23,26,29,32,35,38,41,44-tetradecaoxo-13-thia-1,4,7,10,16,19,22,25,28,31,34,37,40,43-tetradecazabicyclo[43.3.0]octatetracontane-15-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C89H126N24O18S/c1-10-12-30-69-82(125)102-60(29-21-33-95-89(92)93)78(121)108-68(77(120)98-44-73(91)116)47-132-48-75(118)101-64(36-52-23-15-14-16-24-52)85(128)110(7)51(5)76(119)104-66(40-72(90)115)87(130)113-34-22-32-70(113)83(126)103-62(39-55-43-94-49-99-55)80(123)105-63(35-50(3)4)84(127)109(6)45-74(117)100-61(37-53-41-96-58-27-19-17-25-56(53)58)79(122)107-67(46-114)81(124)106-65(38-54-42-97-59-28-20-18-26-57(54)59)86(129)112(9)71(31-13-11-2)88(131)111(69)8/h14-20,23-28,41-43,49-51,60-71,96-97,114H,10-13,21-22,29-40,44-48H2,1-9H3,(H2,90,115)(H2,91,116)(H,94,99)(H,98,120)(H,100,117)(H,101,118)(H,102,125)(H,103,126)(H,104,119)(H,105,123)(H,106,124)(H,107,122)(H,108,121)(H4,92,93,95) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAUDCIZFSQEZFS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1C(=O)NC(C(=O)NC(CSCC(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)N(CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N1C)CCCC)C)CC3=CNC4=CC=CC=C43)CO)CC5=CNC6=CC=CC=C65)C)CC(C)C)CC7=CN=CN7)CC(=O)N)C)C)CC8=CC=CC=C8)C(=O)NCC(=O)N)CCCNC(=N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C89H126N24O18S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1852.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。